molecular formula C12H16N4S B8492284 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B8492284
M. Wt: 248.35 g/mol
InChI Key: BLPJJDJUDJGREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H16N4S and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H16N4S/c1-12(2,9-4-5-9)16-10-8(6-13)7-14-11(15-10)17-3/h7,9H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

BLPJJDJUDJGREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC1)NC2=NC(=NC=C2C#N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (750 mg, 4.0 mmol) in DMF (8 mL) was added 2-cyclopropylpropan-2-amine (400 mg, 4.0 mmol) and DIEA (1560 mg, 12.0 mmol). The resulting mixture was stirred at 60° C. for 2 h. Water was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to give the crude product, which was purified by silica gel column chromatography (0-30% ethyl acetate in petroleum ether) to afford the title compound (665 mg, 2.68 mmol, 66% yield) as a white solid. MS (ESI) m/z=249.2 [M+H]+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1560 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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